2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Description
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-bromophenyl group and a thiophene sulfonamide moiety. Key structural elements include:
- 1,2,4-Oxadiazole ring: Imparts metabolic stability and π-π stacking interactions.
- 4-Bromophenyl substituent: Enhances lipophilicity and steric bulk.
- Thiophene sulfonamide: Contributes to hydrogen bonding and solubility modulation via the sulfonamide group.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S2/c1-23(15-5-3-2-4-6-15)28(24,25)16-11-12-27-17(16)19-21-18(22-26-19)13-7-9-14(20)10-8-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLWJLFFVWGHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The oxadiazole intermediate is then reacted with a thiophene derivative, often through a cyclization reaction.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used, leading to a wide range of substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Medicine
The compound is being investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Industry
In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Halogen Effects : The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the 4-fluorophenyl analog (). Bromine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets .
- Heterocycle Core : 1,2,4-Triazole derivatives () exhibit tautomerism (thione ↔ thiol), which is absent in oxadiazoles, leading to differences in stability and reactivity .
Physicochemical and Spectral Properties
- Solubility : The target compound’s logP is estimated to be higher (~4.5) than the 4-fluorophenyl analog (~3.8) due to bromine’s hydrophobicity.
- Spectral Data :
Biological Activity
The compound 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and analgesic properties based on recent research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a 1,2,4-oxadiazole ring, which is often associated with various pharmacological activities. The presence of the sulfonamide group further enhances its biological potential.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Control (Amikacin) | Antimicrobial | 8 |
Note: MIC values for the specific compound are yet to be reported in the literature.
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. In vitro assays indicate that these compounds can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to our target have shown promising results against breast cancer cell lines (e.g., MCF7).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Control (Camptothecin) | MCF7 | 0.41 |
Analgesic Activity
Oxadiazole derivatives have also been reported to exhibit analgesic effects. Studies suggest that these compounds may act through central and peripheral mechanisms to alleviate pain. The specific pathways and receptors involved remain an active area of research.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding modes of oxadiazole derivatives with their biological targets. These studies help in understanding the interactions at the molecular level and guide further optimization of these compounds for enhanced efficacy.
Case Studies
- Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that modifications in the phenyl ring significantly influenced activity.
- Anticancer Evaluation : In a study assessing anticancer potential, compounds derived from oxadiazoles were tested against multiple cancer cell lines. Notably, some derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
